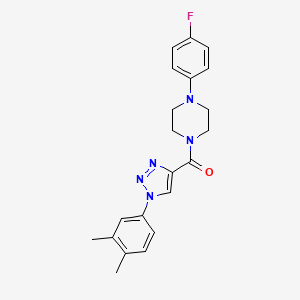

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

The compound “(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a hybrid molecule combining a 1,2,3-triazole moiety substituted with a 3,4-dimethylphenyl group and a piperazinyl methanone fragment bearing a 4-fluorophenyl substituent. The triazole and piperazine pharmacophores are common in drug discovery, with triazoles offering metabolic stability and piperazines enhancing solubility and receptor interactions . This article compares the target compound with analogs featuring similar structural motifs, focusing on synthesis, biological activity, and pharmacological data.

Properties

IUPAC Name |

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O/c1-15-3-6-19(13-16(15)2)27-14-20(23-24-27)21(28)26-11-9-25(10-12-26)18-7-4-17(22)5-8-18/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTXWQBLAWYSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule notable for its potential biological activities. This compound features a triazole ring linked to a piperazine moiety, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Molecular Formula : C18H22N4O

- Molar Mass : 302.39 g/mol

- Density : 1.31 g/cm³ (predicted)

- Boiling Point : 537.7 °C (predicted)

- pKa : -1.67 (predicted)

The structure includes a triazole ring known for its ability to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole moiety can interact with enzymes through hydrogen bonding, potentially inhibiting their activity.

- Receptor Modulation : The piperazine group may enhance binding affinity to specific receptors, influencing signaling pathways associated with various physiological responses.

- Antimicrobial Activity : Triazole derivatives have been reported to exhibit antifungal and antibacterial properties due to their ability to disrupt cell membrane integrity.

Antiproliferative Effects

Research has indicated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance:

These values suggest that the compound may inhibit cancer cell growth effectively.

Antimicrobial Activity

Studies have also shown that the compound exhibits antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

This activity highlights the potential of this compound in treating infections caused by resistant bacterial strains.

Case Study 1: Cancer Treatment

In vitro studies conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting enhanced cell death mechanisms.

Case Study 2: Antifungal Applications

A study investigating the antifungal efficacy of triazole derivatives found that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Comparison with Similar Compounds

Key Observations :

Table 2: Pharmacological Profiles of Selected Analogs

Findings :

- Antimicrobial activity is plausible, as seen in diazenyl-triazole derivatives (e.g., compound 22 with MICs of 2–8 µg/mL against E. coli and P. aeruginosa) .

Research Findings and Implications

Antiviral Potential: Piperazine-linked triazoles and pyrazoles show promise in HIV inhibition, as seen in piroxicam analogs (EC50: 20–25 µM) . The target compound’s fluorophenyl group may enhance binding to viral targets.

Antimicrobial Activity: Triazole-ethanone hybrids (e.g., compound 22) exhibit broad-spectrum activity, suggesting the target compound could be optimized for similar applications .

Structural Insights : The 3,4-dimethylphenyl group on the triazole may improve metabolic stability compared to unsubstituted analogs, while the 4-fluorophenyl on piperazine could enhance CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.